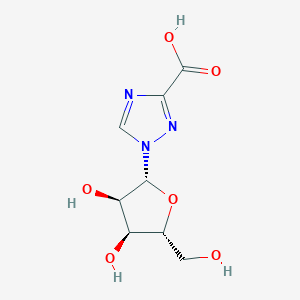

Ribavirin carboxylic acid

Übersicht

Beschreibung

Ribavirin carboxylic acid is a metabolite of Ribavirin, a synthetic guanosine nucleoside with broad-spectrum antiviral activity. Ribavirin is primarily used to treat hepatitis C and viral hemorrhagic fevers. The carboxylic acid derivative is formed through the metabolic degradation of Ribavirin, involving deribosylation and amide hydrolysis .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ribavirincarbonsäure beinhaltet typischerweise die chemische Synthese von 1,2,4-Triazol-3-carboxamid, einem wichtigen Zwischenprodukt. Dieses Zwischenprodukt wird aus 5-Amino-1,2,4-Triazol-3-carbonsäure nach der klassischen Chipen-Grinshtein-Methode synthetisiert. Der Prozess beinhaltet enzymkatalysierte Transglykosylierungsreaktionen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Ribavirin erfolgt in einem chemoenzymatischen Verfahren. Diese Methode beinhaltet die chemische Synthese von 1,2,4-Triazol-3-carboxamid, gefolgt von enzymkatalysierter Transglykosylierung. Der Prozess wurde für die Produktion im Pilotmaßstab optimiert und erreicht eine Gesamtausbeute von 32 % mit einer Reinheit von über 99,5 % .

Analyse Chemischer Reaktionen

Formation via Metabolic Hydrolysis

Ribavirin carboxylic acid is primarily generated through enzymatic and non-enzymatic hydrolysis of ribavirin. Two major pathways are involved:

-

Deribosylation : Cleavage of the ribose moiety from ribavirin.

-

Amide hydrolysis : Conversion of the carboxamide group (-CONH₂) to a carboxylic acid (-COOH) at position 3.

Key Reaction Mechanism:

-

Amide Hydrolysis :

This reaction occurs under physiological conditions, facilitated by nonspecific amidases or acidic/basic environments .

-

Deribosylation :

The ribosyl group is removed, yielding a triazole carboxylic acid derivative. This step is critical in renal and hepatic metabolism .

Synthetic and Isolation Data

While this compound is chiefly a metabolite, its synthesis and characterization have been reported in analytical studies:

Role in Pharmacokinetics

This compound is a terminal metabolite excreted renally, accounting for ~12% of administered ribavirin doses . Key pharmacokinetic parameters include:

-

Renal Clearance : Reduced in patients with renal impairment (CrCl < 60 mL/min), leading to elevated plasma levels .

-

Half-life : Not directly reported, but ribavirin’s terminal half-life (120–170 hours) suggests prolonged metabolite persistence .

Analytical Detection

The compound is identified and quantified using:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : For separation and mass confirmation .

-

Nuclear Magnetic Resonance (NMR) : To resolve structural features (e.g., triazole and carboxylic acid protons) .

Stability and Degradation

This compound exhibits stability under neutral pH but degrades under extreme conditions:

-

Acidic pH (≤3) : Further decarboxylation or decomposition.

-

Alkaline pH (≥9) : Potential esterification or side-chain reactions .

Impurity Profile

As a specified impurity in ribavirin formulations, its levels are controlled to ≤0.5% per regulatory guidelines .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Ribavirin carboxylic acid (C8H11N3O6) is categorized as a monocarboxylic acid and serves as a drug metabolite and impurity of ribavirin. It plays a role in the pharmacokinetics of ribavirin, influencing its efficacy and safety profile. The mechanism of action of ribavirin involves inhibition of viral RNA synthesis and mRNA capping, leading to increased mutagenesis in viral populations, which can result in an "error catastrophe" that hampers virus replication .

Antiviral Therapy

This compound has been investigated for its role as an antiviral agent in various contexts:

- Hepatitis C Virus (HCV) : Ribavirin is commonly used alongside direct-acting antivirals (DAAs) to enhance treatment efficacy. Studies have shown that ribavirin can improve sustained virologic response rates when used in combination therapy for HCV .

- Respiratory Syncytial Virus (RSV) : In immunocompromised patients, ribavirin has been utilized to treat RSV infections. Case studies indicate that ribavirin can aid in resolving infections and improving lung function post-infection .

Case Study: Ribavirin for RSV in Lung Transplant Recipients

A retrospective study evaluated the effectiveness of oral ribavirin in lung transplant recipients infected with RSV. The study involved 36 patients treated with various doses of ribavirin. Key findings included:

- Infection Resolution : Ribavirin treatment led to a resolution rate of 26.3% compared to 11.8% in controls.

- Lung Function Recovery : No significant difference was observed in lung function between treated and untreated groups at follow-up .

Case Study: Efficacy in Immunocompromised Patients

Another study focused on the use of oral ribavirin for treating paramyxovirus infections among immunocompromised patients. Results showed:

- Significant Improvement : Patients receiving ribavirin demonstrated improved recovery times and lung function metrics compared to those who did not receive the treatment.

- Safety Profile : The treatment was generally well-tolerated, with minimal adverse effects reported .

Table 1: Summary of this compound Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Hepatitis C | Combination therapy with DAAs | Improved SVR rates |

| Respiratory Syncytial Virus | Treatment in immunocompromised patients | Enhanced infection resolution |

| Paramyxovirus Infections | Treatment among lung transplant recipients | Improved lung function recovery |

Table 2: Case Study Outcomes

| Study Focus | Patient Population | Treatment Protocol | Outcome Measures |

|---|---|---|---|

| RSV in Lung Transplant | 36 patients | Oral ribavirin (varied doses) | Infection resolution, lung function |

| Paramyxovirus Infections | Immunocompromised patients | Oral ribavirin (15-20 mg/kg/day) | Recovery times, FEV1 improvement |

Wirkmechanismus

Ribavirin carboxylic acid exerts its effects through several mechanisms:

Inhibition of RNA-dependent RNA polymerase: This prevents viral RNA synthesis.

Lethal mutagenesis: Induces mutations in viral RNA, reducing infectivity.

Depletion of guanosine triphosphate: Inhibits inosine monophosphate dehydrogenase, reducing the cellular pool of guanosine triphosphate.

Modulation of immune response: Affects the balance of T lymphocyte subsets

Vergleich Mit ähnlichen Verbindungen

Ribavirincarbonsäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Tecadenoson: Ein weiteres Nukleosidanalog mit antiviralen Eigenschaften.

Cladribin: Wird zur Behandlung bestimmter Leukämieformen eingesetzt.

EICAR (5-Ethynyl-1-β-D-ribofuranosylimidazol-4-carboxamid): Zeigt eine breite antivirale Aktivität, die oft stärker ist als die von Ribavirin

Eindeutigkeit: Ribavirincarbonsäure ist aufgrund ihrer breiten antiviralen Aktivität und ihrer Rolle als wichtiger Metabolit im Abbauweg von Ribavirin einzigartig. Ihre Fähigkeit, eine letale Mutagenese zu induzieren und Immunantworten zu modulieren, unterscheidet sie von anderen antiviralen Wirkstoffen .

Biologische Aktivität

Ribavirin carboxylic acid, a metabolite of ribavirin, exhibits significant biological activity, particularly in the context of antiviral therapy. This article reviews the pharmacokinetics, mechanisms of action, therapeutic applications, and case studies related to this compound.

Pharmacokinetics

Ribavirin is administered orally and undergoes extensive first-pass metabolism, leading to variable bioavailability. The compound is metabolized primarily via a reversible phosphorylation pathway in nucleated cells, resulting in several metabolites, including this compound. The pharmacokinetic profile shows that the AUC (area under the curve) and peak concentrations can be significantly influenced by food intake, particularly high-fat meals, which can increase absorption by up to 70% .

This compound functions through multiple mechanisms:

- Inhibition of Viral Replication : It inhibits RNA polymerase activity, affecting both RNA and DNA viruses. This inhibition disrupts the viral replication cycle by preventing the initiation and elongation of RNA fragments .

- Mutagenic Effect : Ribavirin increases the mutation frequency in viral genomes, which can lead to a lethal mutagenesis effect on RNA viruses. This property is particularly relevant in the treatment of viral infections like hepatitis C and influenza .

- IMPDH Inhibition : Ribavirin acts as a competitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), leading to a depletion of GTP pools within infected cells. This reduction impairs viral protein synthesis and replication .

Therapeutic Applications

This compound has been studied extensively for its efficacy against various viral infections:

- Hepatitis C Virus (HCV) : Ribavirin is commonly used in combination with interferon for HCV treatment. Studies indicate that ribavirin enhances the antiviral effects of interferon, leading to improved sustained virological response rates .

- Respiratory Syncytial Virus (RSV) : Clinical studies have demonstrated that ribavirin exhibits antiviral activity against RSV, particularly in pediatric populations .

- Influenza : Research has shown that ribavirin can be effective against highly pathogenic strains of influenza when used in combination with other antiviral agents like oseltamivir. In vivo studies in mice indicated that ribavirin provided significant protection against lethal H5N1 virus infection .

Study 1: Efficacy Against H5N1

In a study involving BALB/c mice infected with H5N1 virus, ribavirin was administered at varying doses (37.5 mg/kg/day and 75 mg/kg/day). Results showed that ribavirin significantly increased survival rates (50% and 70% survivors respectively) and delayed time to death compared to untreated controls .

| Treatment | Survival Rate (%) | Time to Death (days) |

|---|---|---|

| Control | 0 | 6-13 |

| Ribavirin 37.5 mg/kg/day | 50 | Significantly delayed |

| Ribavirin 75 mg/kg/day | 70 | Significantly delayed |

Study 2: Combination Therapy with Interferon

A clinical trial assessed the combination of ribavirin with pegylated interferon for HCV treatment. The study found that this regimen improved sustained virological response rates from approximately 6% with interferon alone to about 55% when combined with ribavirin .

Eigenschaften

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6/c12-1-3-4(13)5(14)7(17-3)11-2-9-6(10-11)8(15)16/h2-5,7,12-14H,1H2,(H,15,16)/t3-,4-,5-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRLGSOSBSHJIR-FNKGTGPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39925-19-4 | |

| Record name | Ribavirin carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039925194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RIBAVIRIN CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13QM2X38XN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.